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Cat. No.: B1146024 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The preclinical development of (Rac)-SAR131675, a potent and selective VEGFR-3 tyrosine

kinase inhibitor, has been a subject of interest for researchers in oncology and other fields.

While the compound showed promising efficacy in various preclinical models, its progression to

clinical trials was halted. The precise reasons for the termination of its preclinical development

have not been extensively detailed in peer-reviewed publications. However, one commercial

supplier has noted that the development was ceased due to "adverse metabolic effects"[1].

This technical support center provides a comprehensive overview of the available preclinical

data for (Rac)-SAR131675, along with troubleshooting guides and frequently asked questions

to assist researchers working with this compound or similar VEGFR-3 inhibitors.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for (Rac)-SAR131675?

A1: (Rac)-SAR131675 is a potent and selective ATP-competitive inhibitor of the Vascular

Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase[2][3]. It inhibits VEGFR-3

autophosphorylation and the proliferation of primary human lymphatic cells induced by the

VEGFR-3 ligands, VEGF-C and VEGF-D[2]. While highly selective for VEGFR-3, it does exhibit

moderate activity against VEGFR-2[2].

Q2: Why was the preclinical development of (Rac)-SAR131675 terminated?
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A2: The definitive reason for the termination of (Rac)-SAR131675's preclinical development

has not been officially published by Sanofi in scientific literature. However, a commercial

vendor, MedchemExpress, states that its development was terminated due to "adverse

metabolic effects"[1]. This suggests that potential off-target metabolic liabilities may have been

identified during safety and toxicology studies. Researchers should consider this potential for

metabolic disruption in their experimental designs.

Q3: My in vivo experiments with a similar VEGFR-3 inhibitor are showing unexpected toxicity.

What could be the cause?

A3: While (Rac)-SAR131675 was reported to be well-tolerated in several mouse models[2],

unexpected toxicity with VEGFR-3 inhibitors could arise from several factors. Firstly, consider

the possibility of off-target effects. Although SAR131675 was highly selective, even moderate

inhibition of other kinases, like VEGFR-2, could contribute to toxicity[2]. Secondly, the genetic

background of your animal model may influence its response to the inhibitor. Finally, "adverse

metabolic effects," as suggested for SAR131675, could manifest as various toxicities, so

monitoring metabolic parameters in your studies is advisable[1].

Q4: I am not observing the expected anti-tumor efficacy in my cancer model. What are some

potential reasons?

A4: The efficacy of a VEGFR-3 inhibitor can be context-dependent. Consider the following:

VEGFR-3 expression: Confirm that your tumor model expresses VEGFR-3 on tumor cells,

lymphatic endothelial cells, or tumor-associated macrophages (TAMs), as these are key

targets of SAR131675[2].

Tumor microenvironment: The composition of the tumor microenvironment is crucial.

SAR131675 has been shown to reduce the infiltration of immunosuppressive myeloid-

derived suppressor cells (MDSCs) and TAMs[4]. If your model lacks a significant population

of these cells, the therapeutic effect may be diminished.

Redundant signaling pathways: Tumors can develop resistance to targeted therapies by

activating alternative signaling pathways[5][6]. Investigate if pathways like FGF-FGFR are

compensating for the inhibition of VEGFR-3 signaling[7].
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Quantitative Data Summary
In Vitro Inhibitory Activity of (Rac)-SAR131675

Target Assay Type IC50 (nmol/L) Reference

rh-VEGFR-3-TK Kinase Activity 23 [1]

VEGFR-3
Autophosphorylation

(HEK cells)
45 [2]

VEGFC-induced

Lymphatic Cell

Proliferation

Cell-based ~20 [2]

VEGFD-induced

Lymphatic Cell

Proliferation

Cell-based ~20 [2]

rh-VEGFR-2-TK Kinase Activity 235 [3]

VEGFR-2
Autophosphorylation

(HEK cells)
~280 [3]

rh-VEGFR-1-TK Kinase Activity >3000 [3]

VEGFR-1
Autophosphorylation

(HEK cells)
~1000 [3]

In Vivo Anti-Tumor Efficacy of (Rac)-SAR131675
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Tumor
Model

Dosing Outcome
%
Reduction

P-value Reference

4T1

Mammary

Carcinoma

100

mg/kg/day

Tumor

Volume
50% <0.001 [2]

RIP1.Tag2

Pancreatic

Neuroendocri

ne Tumor

(Prevention)

100

mg/kg/day

Angiogenic

Islets
42% <0.001 [3]

RIP1.Tag2

Pancreatic

Neuroendocri

ne Tumor

(Intervention)

100

mg/kg/day

Tumor

Burden
62% <0.05 [3]

Colorectal

Cancer Liver

Metastasis

Not Specified
Tumor

Burden

Significant

Reduction
Not Specified [8]

Experimental Protocols
VEGFR-3 Kinase Activity Assay
This protocol is based on the methodology described for assessing the in vitro kinase activity of

(Rac)-SAR131675.

Reagents and Materials:

Recombinant human VEGFR-3 tyrosine kinase (rh-VEGFR-3-TK)

ATP

Poly(Glu, Tyr) 4:1 (pGT) substrate

(Rac)-SAR131675 at various concentrations
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Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

ELISA plate coated with pGT

Anti-phosphotyrosine antibody conjugated to HRP

TMB substrate

Stop solution (e.g., H2SO4)

Plate reader

Procedure:

1. Coat ELISA plates with pGT substrate and incubate overnight at 4°C.

2. Wash the plates with a suitable wash buffer.

3. Prepare a reaction mixture containing rh-VEGFR-3-TK, assay buffer, and varying

concentrations of (Rac)-SAR131675.

4. Initiate the kinase reaction by adding ATP to the reaction mixture in the ELISA plate wells.

5. Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

6. Stop the reaction by washing the plate.

7. Add the anti-phosphotyrosine-HRP antibody and incubate.

8. Wash the plate to remove unbound antibody.

9. Add TMB substrate and incubate until color develops.

10. Add the stop solution.

11. Read the absorbance at the appropriate wavelength using a plate reader.

12. Calculate the IC50 value by plotting the percentage of inhibition against the log

concentration of (Rac)-SAR131675.
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In Vivo Tumor Growth and Metastasis Model (4T1
Mammary Carcinoma)
This protocol is a generalized representation of the in vivo studies conducted with (Rac)-
SAR131675.

Animal Model:

Female BALB/c mice

Cell Line:

4T1 murine mammary carcinoma cells

Procedure:

1. Orthotopically implant 4T1 cells into the mammary fat pads of the mice.

2. Allow tumors to establish for a set period (e.g., 5 days).

3. Randomize mice into control and treatment groups.

4. Prepare (Rac)-SAR131675 in a suitable vehicle (e.g., 0.5% methylcellulose/0.5% Tween

80).

5. Administer (Rac)-SAR131675 or vehicle orally once daily at the desired dose (e.g., 30 or

100 mg/kg).

6. Monitor tumor volume regularly using calipers.

7. At the end of the study, sacrifice the mice and excise the primary tumors for analysis (e.g.,

weighing, immunohistochemistry for VEGFR-3, F4/80 for macrophages).

8. Examine lungs for metastatic nodules. The number of metastases can be counted at the

lung surface.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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